Adapalene
Overview
Description
Adapalene is a third-generation topical retinoid primarily used in the treatment of mild to moderate acne. It is also used off-label to treat various skin conditions such as keratosis pilaris, warts, and photoaging . This compound is known for its stability and reduced irritation compared to other retinoids, making it a popular choice in dermatology .
Mechanism of Action
Target of Action
Adapalene primarily targets retinoic acid nuclear receptors . These receptors play a crucial role in the regulation of cell proliferation and differentiation .
Mode of Action
this compound binds to these nuclear retinoic acid receptors, modulating differentiation, keratinization, and inhibiting keratinocyte differentiation . This interaction results in both exfoliating and anti-inflammatory effects .
Biochemical Pathways
this compound affects the biochemical pathways related to cell proliferation and differentiation. It has a comedolytic effect, preventing the formation of new comedones and inflammatory lesions. It also acts to reduce inflammation by modulating the innate immune response .
Pharmacokinetics
this compound is applied topically and has very low bioavailability . It is excreted through the bile duct . The low systemic absorption of this compound contributes to its safety profile and reduces the potential for systemic side effects .
Result of Action
The molecular and cellular effects of this compound’s action include reduced inflammation, decreased keratin deposition, and inhibited keratinocyte differentiation . These effects contribute to the therapeutic efficacy of this compound in treating acne vulgaris .
Action Environment
The action of this compound can be influenced by environmental factors. For example, this compound is photosensitive, so use with sunscreen is recommended . Furthermore, the efficacy of this compound can be enhanced when used in combination with other active substances, such as benzoyl peroxide or antimicrobial agents .
Biochemical Analysis
Biochemical Properties
Adapalene exhibits an intense native fluorescence at 389 nm after excitation at 312 nm using borate buffer (pH 7.0)/ethanol system . It has significant anti-inflammatory action . The nuclear gene transcription factors RAR beta and RAR gamma mediate the retinoid activity of this compound .
Cellular Effects
This compound controls cell proliferation and differentiation . It has significant anti-inflammatory action, which can influence cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The nuclear gene transcription factors RAR beta and RAR gamma mediate the retinoid activity of this compound .
Temporal Effects in Laboratory Settings
This compound is a stable compound . In laboratory settings, it exhibits an intense native fluorescence at 389 nm after excitation at 312 nm . This property is used for its assay in gel formulation .
Preparation Methods
Adapalene is synthesized from naphthoic acid derivatives. The synthetic route involves several steps, including the formation of the adamantyl group and the methoxyphenyl group, followed by their coupling to form the final product . Industrial production methods often employ high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) for the purification and quantification of this compound .
Chemical Reactions Analysis
Adapalene undergoes various chemical reactions, including:
Oxidation: This compound is stable under oxidative conditions, making it suitable for combination with benzoyl peroxide.
Reduction: There is limited information on the reduction reactions of this compound.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include acetonitrile, orthophosphoric acid, and tetrahydrofuran . Major products formed from these reactions are typically degradation products that are analyzed using mass spectrometry .
Scientific Research Applications
Adapalene has a wide range of scientific research applications:
Chemistry: Used as a model compound in stability and degradation studies.
Biology: Studied for its effects on keratinocyte differentiation and proliferation.
Medicine: Widely used in the treatment of acne vulgaris and other dermatological conditions.
Industry: Incorporated into various topical formulations for skincare.
Recent studies have also explored its potential in treating certain types of cancer and neurodegenerative diseases .
Comparison with Similar Compounds
Adapalene is often compared with other retinoids such as tretinoin and tazarotene:
Tretinoin: This compound is more stable and causes less irritation compared to tretinoin.
Tazarotene: While tazarotene is more efficacious, it is contraindicated in pregnant women, making this compound a safer alternative.
Other similar compounds include isotretinoin and retinol, which are also used in the treatment of acne and other skin conditions .
This compound’s unique stability and reduced irritation profile make it a preferred choice for long-term use in dermatology .
Properties
IUPAC Name |
6-[3-(1-adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCDAPDGXCYOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046481 | |
Record name | Adapalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adapalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.01e-06 g/L | |
Record name | Adapalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Adapalene is used for the treatment/maintenance of mild-to-severe acne (acne vulgaris). Acne is a multifactorial condition, and evidence exists to support multiple mechanisms of action for adapalene. Adapalene binds to retinoic acid receptor (RAR)-beta and RAR-gamma; this complex subsequently binds to one of three retinoid X receptors (RXRs), which as a complex is capable of binding DNA to modulate transcriptional activity. Although the full extent of transcriptional modulation is not described, retinoid activation is generally known to affect cellular proliferation and differentiation, and adapalene has been shown to inhibit HeLa cell proliferation and human keratinocyte differentiation. These effects primarily account for adapalene's comedolytic and anticomedogenic properties. In addition, adapalene modulates the immune response by down-regulating toll-like receptor 2 (TLR-2) expression and inhibiting the transcription factor activator protein 1 (AP-1). TLR-2 recognizes _Cutibacterium acnes_ (formerly _Propionibacterium acnes_), the bacterium primarily associated with acne. TLR-2 activation causes nuclear translocation of AP-1 and downstream pro-inflammatory gene regulation. Therefore, adapalene has a general anti-inflammatory effect, which reduces inflammation-mediated acne symptoms. When used with benzoyl peroxide, which possesses free radical-mediated bactericidal effects, the combination acts synergistically to reduced comedones and inflammatory lesions. | |
Record name | Adapalene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
106685-40-9 | |
Record name | Adapalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106685-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adapalene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adapalene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00210 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adapalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(3-(1-Adamantyl)-4-methoxyphenyl)-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADAPALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L4806J2QF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Adapalene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014355 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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